2-Ethylterephthalonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbenzene-1,4-dicarbonitrile typically involves the nitrile functionalization of an ethylbenzene derivative.
Industrial Production Methods
Industrial production of 2-ethylbenzene-1,4-dicarbonitrile often involves large-scale nitrile functionalization processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Ethylbenzene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylbenzene-1,4-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarbonitrile: Lacks the ethyl group, making it less hydrophobic.
2-Methylbenzene-1,4-dicarbonitrile: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
2-Propylbenzene-1,4-dicarbonitrile: Has a propyl group, which increases its hydrophobicity compared to 2-ethylbenzene-1,4-dicarbonitrile.
Uniqueness
2-Ethylbenzene-1,4-dicarbonitrile is unique due to its specific combination of nitrile and ethyl functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including industrial chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-ethylbenzene-1,4-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYELWAPDJVBJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371127 |
Source
|
Record name | 2-ethylbenzene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-32-7 |
Source
|
Record name | 2-ethylbenzene-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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